molecular formula C10H10FN3 B11743089 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11743089
M. Wt: 191.20 g/mol
InChI Key: GHQMSWTZPZVKOW-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at position 2 and a methyl group at position 3 of the pyrazole ring gives this compound unique chemical and biological properties.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts like palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .

Scientific Research Applications

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding domains, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-9(12)6-14(13-7)10-5-3-2-4-8(10)11/h2-6H,12H2,1H3

InChI Key

GHQMSWTZPZVKOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2=CC=CC=C2F

Origin of Product

United States

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